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Compound of Interest

Compound Name: 2-Fluoro-5-nitroaniline

Cat. No.: B1294389

A detailed guide for researchers, scientists, and drug development professionals on the *H and
13C NMR spectral characteristics of 2-Fluoro-5-nitroaniline, with a comparative analysis
against 2-nitroaniline and 4-fluoroaniline.

This guide provides a comprehensive analysis of the *H and 13C Nuclear Magnetic Resonance
(NMR) spectra of 2-Fluoro-5-nitroaniline. To offer a clear perspective on the influence of its
substituents, this guide presents a comparative study with the structurally related molecules: 2-
nitroaniline and 4-fluoroaniline. The positions of the fluorine and nitro groups on the aniline ring
significantly impact the chemical shifts and coupling constants of the aromatic protons and
carbons. Understanding these spectral nuances is crucial for the accurate identification and
characterization of these and similar molecules in research and development.

Comparative *H and **C NMR Spectral Data

The following tables summarize the experimental *H and 3C NMR data for 2-Fluoro-5-
nitroaniline, 2-nitroaniline, and 4-fluoroaniline. The chemical shifts (d) are reported in parts per
million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: *H NMR Spectral Data Comparison
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Chemical Coupling
Compound Solvent Nucleus Shift (5, Multiplicity Constant (J,
ppm) Hz)
3)(H3-H4) =
2-Fluoro-5-
_ - DMSO-ds H-3 7.79 dd 9.2, 4J(H3-F)
nitroaniline
=2.8
3)(H4-H3) =
9.2, 3J(H4-F)
H-4 7.15 ddd =11.2,
4J(H4-He6) =
0.4
3)(H6-F) =
H-6 7.56 dd 4.8, 4J(H6-
H4) = 0.4
NH:2 6.61 S
2-
, N CDCls H-3 8.12 d J=8.0
Nitroaniline[1]
H-4 7.36 t J=81
H-5 6.70 t J=8.0
H-6 6.81 d J=83
NH:2 5.98 S
4-
Fluoroaniline]  CDCls H-2, H-6 6.89 t J=8.0
2]
H-3, H-5 6.62 dd J=8.6,45
NH:2 3.60 S

Table 2: 13C NMR Spectral Data Comparison
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Chemical Shift (5,

Compound Solvent Nucleus
ppm)
. _. 137.9 (d, 2J(C-F) =
2-Fluoro-5-nitroaniline  DMSO-ds C-1
13.1 Hz)
153.1 (d, *J(C-F) =
s (d, (C-F)
243.5 Hz)
114.9 (d, 2J(C-F) =
s (d, 23(C-F)
25.0 Hz)
115.5 (d, 3J(C-F) = 8.7
C-4
Hz)
C-5 141.0
110.1 (d, 4J(C-F) = 3.7
C-6
Hz)
2-Nitroaniline[1] CDCls C-1 149.27
C-2 147.49
C-3 113.15
C-4 129.94
C-5 109.03
C-6 120.66
4-Fluoroaniline[2] CDClIs C-1 142.57 (d, J = 2.0 Hz)
C-2,C-6 116.10 (d, J = 7.6 Hz)
115.69 (d,J=22.4
C-3,C-5
Hz)
156.38 (d, J = 235.2
C-4
Hz)
Experimental Protocols
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A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation:

o Sample Quantity: For *H NMR, 5-10 mg of the analyte is sufficient. For 13C NMR, a higher
concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a
reasonable time.

e Solvent Selection: High-purity deuterated solvents are crucial. Chloroform-d (CDClIs) and
dimethyl sulfoxide-de (DMSO-ds) are common choices for aniline derivatives, depending on
the sample's solubility. The use of the same solvent is important for accurate comparison of
chemical shifts.

o Sample Filtration: To ensure a homogeneous magnetic field, it is important that the sample is
fully dissolved and free of particulate matter. If necessary, the solution should be filtered
through a small cotton plug in a Pasteur pipette.

 Internal Standard: Tetramethylsilane (TMS) is the standard reference for both *H and 13C
NMR (d = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration
(e.g., CDCls at 0 = 7.26 ppm for *H and 6 = 77.16 ppm for 13C; DMSO-ds at 6 = 2.50 ppm for
H and 6 = 39.52 ppm for 13C).

NMR Data Acquisition:

 Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically
with a field strength of 300 MHz or higher.

e IH NMR Parameters:

o Pulse Angle: 30-45°

o Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-2 seconds

o Number of Scans: 8-16 scans are generally sufficient.

e 1B3C NMR Parameters:
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o Pulse Angle: 30-45°
o Acquisition Time: 1-2 seconds
o Relaxation Delay: 2-5 seconds

o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due
to the lower natural abundance of the 13C isotope.

o Decoupling: Proton decoupling is used to simplify the spectrum and improve sensitivity.

Visualization of Molecular Structure and NMR
Relationships

The following diagrams illustrate the molecular structure of 2-Fluoro-5-nitroaniline with atom
numbering for NMR assignment and a generalized workflow for NMR spectral acquisition.
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Structure of 2-Fluoro-5-nitroaniline with NMR Numbering

H6 NO:2 H4 H3 F NH:2

Click to download full resolution via product page
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Caption: Molecular structure of 2-Fluoro-5-nitroaniline with atom numbering for NMR
assignments.

Generalized NMR Experimental Workflow
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Caption: A generalized workflow for acquiring and processing NMR spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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